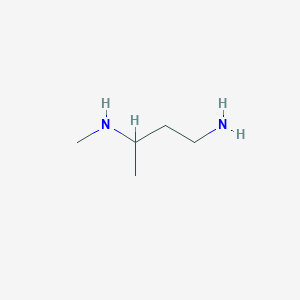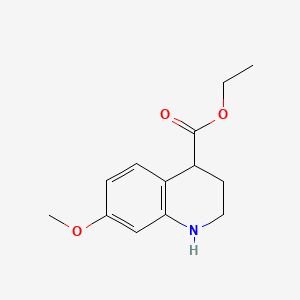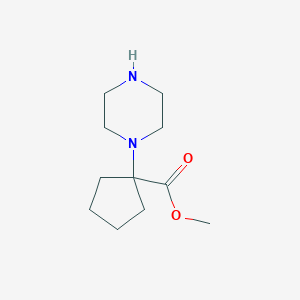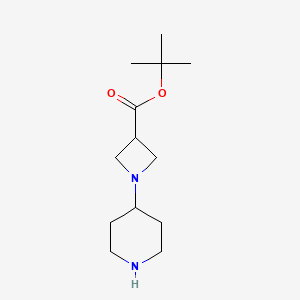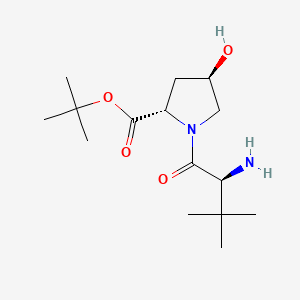
(Pent-4-yn-1-yl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pent-4-yn-1-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H10N2·2HCl It is a hydrazine derivative, which means it contains the functional group -NH-NH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yn-1-yl)hydrazine dihydrochloride typically involves the reaction of pent-4-yn-1-amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pent-4-yn-1-amine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(Pent-4-yn-1-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of hydrazine derivatives with different functional groups.
Scientific Research Applications
(Pent-4-yn-1-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Pent-4-yn-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Pent-4-yn-1-yl)amine: A related compound with a similar structure but lacking the hydrazine group.
Hydrazine hydrate: A simpler hydrazine derivative used in various chemical reactions.
(Pent-4-yn-1-yl)hydrazine: The base compound without the dihydrochloride salt form.
Uniqueness
(Pent-4-yn-1-yl)hydrazine dihydrochloride is unique due to its combination of the pent-4-yn-1-yl group and the hydrazine moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C5H12Cl2N2 |
|---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
pent-4-ynylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-3-4-5-7-6;;/h1,7H,3-6H2;2*1H |
InChI Key |
YGKKAKOTOHYDPM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)
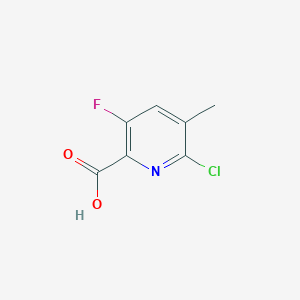
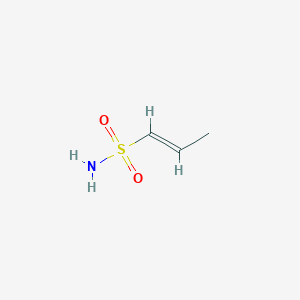

![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
